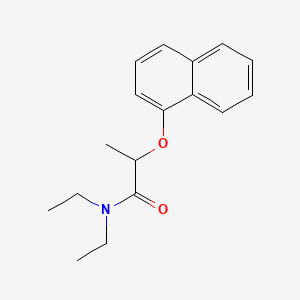
Napropamide
Cat. No. B1676949
Key on ui cas rn:
15299-99-7
M. Wt: 271.35 g/mol
InChI Key: WXZVAROIGSFCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09307765B2
Procedure details


The highest concentration of Napropamide was prepared by measuring a calculated volume by weight and diluting with tap water to the full required volume. Lower concentrations were prepared by serial dilution with water. D-Napropamide was prepared by dissolving the calculated weight in acetone and adding water to give the full required volume in 50:50 acetone+water. Lower concentrations were prepared by serial dilution with 50:50 acetone+water. D-Napropamide dissolved completely.





Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:4])=[O:3].[OH2:5].[CH3:6][CH2:7][N:8]([C:11]([C@H:13]([O:15][C:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[CH:18][CH:17]=1)[CH3:14])=[O:12])[CH2:9][CH3:10]>O.CC(C)=O>[CH3:10][CH2:9][N:8]([C:11]([CH:13]([O:15][C:16]1[CH:17]=[CH:18][CH:19]=[C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][C:25]=12)[CH3:14])=[O:12])[CH2:7][CH3:6].[CH3:6][CH2:7][N:8]([C:1]([C@H:2]([O:3][C:21]1[C:20]2[C:25](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:24]=[CH:23][CH:22]=1)[CH3:4])=[O:5])[CH2:9][CH3:10] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C.O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)C(=O)[C@@H](C)OC1=CC=CC2=CC=CC=C21
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Lower concentrations
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were prepared by serial dilution with water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Lower concentrations
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were prepared by serial dilution with 50:50 acetone+water
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCN(CC)C(=O)C(C)OC=1C=CC=C2C1C=CC=C2
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCN(CC)C(=O)[C@@H](C)OC1=CC=CC2=CC=CC=C21
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US09307765B2
Procedure details


The highest concentration of Napropamide was prepared by measuring a calculated volume by weight and diluting with tap water to the full required volume. Lower concentrations were prepared by serial dilution with water. D-Napropamide was prepared by dissolving the calculated weight in acetone and adding water to give the full required volume in 50:50 acetone+water. Lower concentrations were prepared by serial dilution with 50:50 acetone+water. D-Napropamide dissolved completely.





Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:4])=[O:3].[OH2:5].[CH3:6][CH2:7][N:8]([C:11]([C@H:13]([O:15][C:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[CH:18][CH:17]=1)[CH3:14])=[O:12])[CH2:9][CH3:10]>O.CC(C)=O>[CH3:10][CH2:9][N:8]([C:11]([CH:13]([O:15][C:16]1[CH:17]=[CH:18][CH:19]=[C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][C:25]=12)[CH3:14])=[O:12])[CH2:7][CH3:6].[CH3:6][CH2:7][N:8]([C:1]([C@H:2]([O:3][C:21]1[C:20]2[C:25](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:24]=[CH:23][CH:22]=1)[CH3:4])=[O:5])[CH2:9][CH3:10] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C.O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)C(=O)[C@@H](C)OC1=CC=CC2=CC=CC=C21
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Lower concentrations
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were prepared by serial dilution with water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Lower concentrations
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were prepared by serial dilution with 50:50 acetone+water
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCN(CC)C(=O)C(C)OC=1C=CC=C2C1C=CC=C2
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCN(CC)C(=O)[C@@H](C)OC1=CC=CC2=CC=CC=C21
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
